molecular formula C22H22N4O6 B5222961 N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE

N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE

Cat. No.: B5222961
M. Wt: 438.4 g/mol
InChI Key: CASUHSYWKAPYDI-UHFFFAOYSA-N
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Description

N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE: is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as furylmethyl, oxoacetyl, and ethanediamide

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[[3-[[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]methyl]phenyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6/c27-19(21(29)25-13-17-6-2-8-31-17)23-11-15-4-1-5-16(10-15)12-24-20(28)22(30)26-14-18-7-3-9-32-18/h1-10H,11-14H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASUHSYWKAPYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CNC(=O)C(=O)NCC2=CC=CO2)CNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the furylmethylamine derivative, followed by its reaction with benzylamine and subsequent acylation to introduce the oxoacetyl group. The final step involves the coupling of the intermediate with ethanediamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The furylmethyl groups can be oxidized to form corresponding furylmethyl ketones.

    Reduction: The oxoacetyl group can be reduced to form hydroxyl derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furylmethyl groups yields furylmethyl ketones, while reduction of the oxoacetyl group produces hydroxyl derivatives.

Scientific Research Applications

N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the furylmethyl groups may interact with active sites of enzymes, while the oxoacetyl group can form hydrogen bonds with receptor proteins, influencing their function.

Comparison with Similar Compounds

N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE can be compared with other similar compounds, such as:

  • N~1~-(2-furylmethyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide
  • N~1~-(2-furylmethyl)-N~2~-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide
  • N~1~,N~1~'-[1,3-Phenylenebis(methylene)]bis[N~2~-(2-furylmethyl)ethanediamide]

These compounds share similar functional groups but differ in their overall structure and properties

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